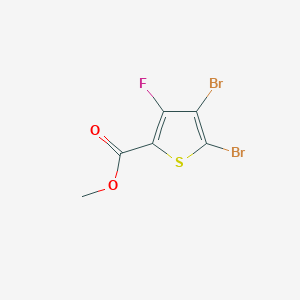

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

CAS No.: 395664-58-1

Cat. No.: VC2238600

Molecular Formula: C6H3Br2FO2S

Molecular Weight: 317.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 395664-58-1 |

|---|---|

| Molecular Formula | C6H3Br2FO2S |

| Molecular Weight | 317.96 g/mol |

| IUPAC Name | methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3 |

| Standard InChI Key | CUZHIRPKCADYDJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=C(S1)Br)Br)F |

| Canonical SMILES | COC(=O)C1=C(C(=C(S1)Br)Br)F |

Introduction

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a complex organic compound with the molecular formula C6H3Br2FO2S. It is a derivative of thiophene, a five-membered ring system containing sulfur, and is characterized by the presence of bromine and fluorine substituents. This compound is of interest in various fields of chemistry due to its unique properties and potential applications.

Chemical Identifiers

| Identifier Type | Value |

|---|---|

| PubChem CID | 15533893 |

| CAS Number | 395664-58-1 |

| EINECS | 200-258-5 |

| DSSTox Substance ID | DTXSID50573779 |

Synthesis and Preparation

While specific synthesis methods for Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate are not widely detailed in available literature, general approaches to synthesizing similar thiophene derivatives often involve halogenation reactions followed by esterification. The presence of fluorine and bromine suggests that the synthesis might involve careful control of reaction conditions to achieve the desired substitution pattern.

Applications and Research Findings

The compound's unique structure, featuring both bromine and fluorine substituents, makes it a candidate for various applications in organic synthesis and materials science. Fluorination can significantly affect the chemical and physical properties of organic compounds, potentially enhancing their stability or reactivity in specific reactions.

Influence of Fluorination

Fluorination in organic compounds can lead to increased stability and altered reactivity, which might be beneficial in applications such as pharmaceuticals or advanced materials. For instance, fluorinated thiophenes have been explored in the context of polymer synthesis, where fluorination can influence the polymer's ionization potential and optical properties .

Potential Uses

While specific applications of Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate are not well-documented, compounds with similar structures are often used as intermediates in the synthesis of complex molecules, including pharmaceuticals and electronic materials.

Safety and Handling

Given the presence of bromine and fluorine, handling this compound requires caution. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper storage conditions and protective equipment are recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume